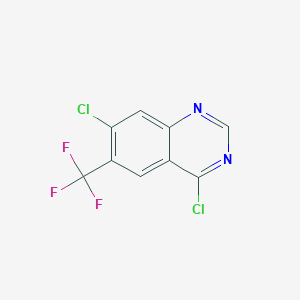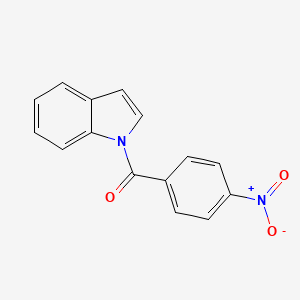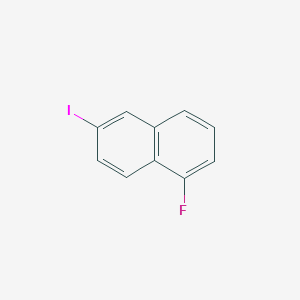
1-Fluoro-6-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-6-iodonaphthalene is an organic compound with the molecular formula C10H6FI It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-6-iodonaphthalene can be synthesized through a multi-step process involving the halogenation of naphthalene derivatives. One common method involves the initial iodination of naphthalene to form 1-iodonaphthalene, followed by a fluorination reaction. The fluorination can be achieved using reagents such as silver fluoride or cesium fluoride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-6-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide and potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran
Major Products:
Substitution: Formation of azido-naphthalene or cyano-naphthalene derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 1-fluoronaphthalene
Scientific Research Applications
1-Fluoro-6-iodonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Fluoro-6-iodonaphthalene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
- 1-Fluoro-2-iodonaphthalene
- 1-Fluoro-3-iodonaphthalene
- 1-Fluoro-4-iodonaphthalene
Comparison: 1-Fluoro-6-iodonaphthalene is unique due to the specific positioning of the fluorine and iodine atoms on the naphthalene ring. This positioning can influence the compound’s reactivity and its ability to participate in specific chemical reactions. Compared to other fluoro-iodonaphthalene derivatives, this compound may exhibit different physical and chemical properties, making it suitable for distinct applications .
Properties
Molecular Formula |
C10H6FI |
|---|---|
Molecular Weight |
272.06 g/mol |
IUPAC Name |
1-fluoro-6-iodonaphthalene |
InChI |
InChI=1S/C10H6FI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |
InChI Key |
MJVTVXQFZYRZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


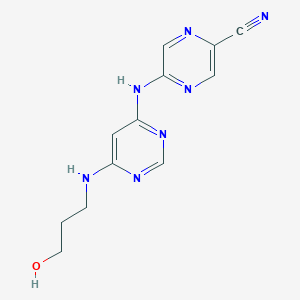

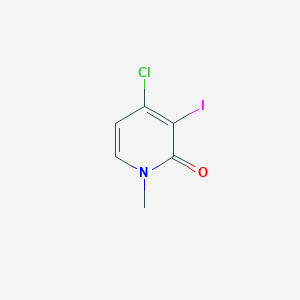
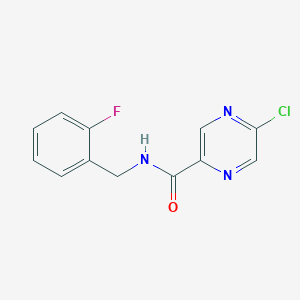
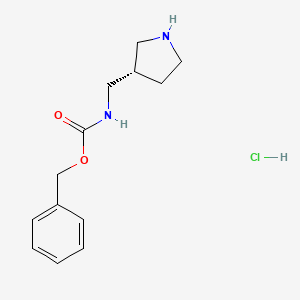
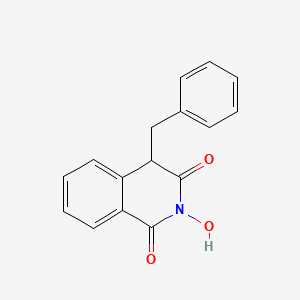
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
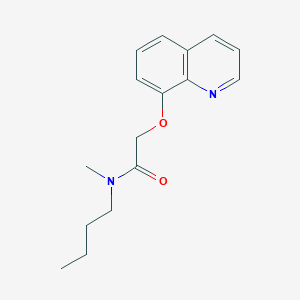
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
